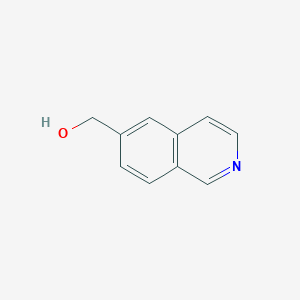

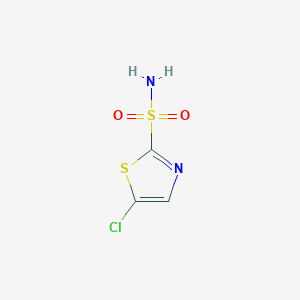

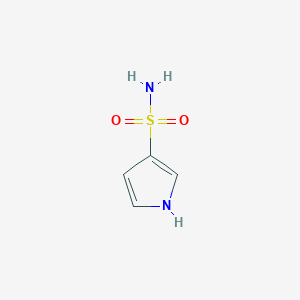

5-Chlorothiazole-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Chlorothiazole-2-sulfonamide and its derivatives typically involves multiple steps, starting from basic aromatic acids like 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization, leading to the formation of thiadiazole derivatives. These intermediates are then converted to sulfonamides through reactions like nucleophilic attack of amines (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of 5-Chlorothiazole-2-sulfonamide has been elucidated using techniques like X-ray crystallography. Studies have shown how its thiadiazole-sulfonamide moiety binds to metal ions in enzymes, demonstrating the compound's interaction with biological molecules (Menchise et al., 2006).

Chemical Reactions and Properties

5-Chlorothiazole-2-sulfonamide undergoes various chemical reactions, such as reaction with hydroxylamine, leading to the formation of different products like 2-hydroxybenzothiazole and sulfur dioxide. These reactions are indicative of the compound's reactivity and utility in synthetic chemistry (Kamps et al., 2013).

科学的研究の応用

Antiviral and Antimicrobial Activities

- Sulfonamide derivatives, including compounds structurally similar to 5-Chlorothiazole-2-sulfonamide, have shown potential in antiviral activities. Specifically, certain derivatives demonstrated activity against the tobacco mosaic virus, highlighting the potential for these compounds in antiviral applications (Chen et al., 2010).

- The antimicrobial potential of sulfonamides has also been explored. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and exhibited notable antimicrobial activity against a range of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (Krátký et al., 2012).

Cancer and Enzyme Inhibition

- The inhibition of tumor-associated carbonic anhydrase isoforms by sulfonamide derivatives, including those structurally related to 5-Chlorothiazole-2-sulfonamide, has been a significant area of research. These compounds have shown potent inhibition, suggesting potential applications in cancer therapy (Ilies et al., 2003).

- Sulfonamide derivatives have been investigated for their carbonic anhydrase inhibitory properties. This research has implications for the treatment of conditions like glaucoma and possibly cancer, given the role of carbonic anhydrase in these diseases (Briganti et al., 2000).

Environmental Impact and Potential Contaminants

- The environmental impact of sulfonamides, including their role as contaminants in non-target organisms, has been studied. For instance, the chlorophycean Ulva lactuca L. demonstrated efficient uptake of sulfathiazole, indicating the significance of understanding the environmental pathways and impact of these compounds (Leston et al., 2014).

将来の方向性

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .

特性

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)